molecular formula C10H8O5 B5886760 methyl 3,5-diformyl-2-hydroxybenzoate

methyl 3,5-diformyl-2-hydroxybenzoate

Cat. No.: B5886760
M. Wt: 208.17 g/mol
InChI Key: BMSUYILCRYEUCO-UHFFFAOYSA-N
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Description

Methyl 3,5-diformyl-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₈O₅ It is a derivative of benzoic acid, characterized by the presence of two formyl groups and a hydroxyl group on the benzene ring

Preparation Methods

Methyl 3,5-diformyl-2-hydroxybenzoate can be synthesized through a modified Duff reaction. This reaction involves the use of hexamine in refluxing trifluoroacetic acid as a solvent. The starting material, methyl 4-hydroxybenzoate, undergoes formylation to yield the desired product with a yield of approximately 70%. The reaction conditions include heating the mixture at 90°C for several hours, followed by purification steps to isolate the product.

Chemical Reactions Analysis

Methyl 3,5-diformyl-2-hydroxybenzoate undergoes various chemical reactions, including:

    Reduction: The formyl groups can be reduced to benzylic alcohols using sodium borohydride in methanol, resulting in high yields (87%).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-diformyl-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl and hydroxyl groups make it a versatile building block for various chemical transformations.

    Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3,5-diformyl-2-hydroxybenzoate involves its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3,5-diformyl-2-hydroxybenzoate can be compared with similar compounds such as:

    Methyl 3,5-dihydroxybenzoate: This compound lacks the formyl groups but has two hydroxyl groups, making it less reactive in certain chemical transformations.

    Methyl 3,5-dimethoxybenzoate:

    Methyl 3,5-diformyl-4-hydroxybenzoate: This compound has a similar structure but with the hydroxyl group in a different position, affecting its chemical behavior and interactions.

The uniqueness of this compound lies in its combination of formyl and hydroxyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3,5-diformyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)8-3-6(4-11)2-7(5-12)9(8)13/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUYILCRYEUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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